molecular formula C8H7ClN2O B8471694 4-Chloro-3-cyanomethoxyaniline

4-Chloro-3-cyanomethoxyaniline

Cat. No.: B8471694
M. Wt: 182.61 g/mol
InChI Key: WDWZKDSIKMGTOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

These compounds belong to the substituted aniline family, characterized by an amino group (-NH₂) attached to a benzene ring with halogen and alkoxy substituents.

Properties

Molecular Formula

C8H7ClN2O

Molecular Weight

182.61 g/mol

IUPAC Name

2-(5-amino-2-chlorophenoxy)acetonitrile

InChI

InChI=1S/C8H7ClN2O/c9-7-2-1-6(11)5-8(7)12-4-3-10/h1-2,5H,4,11H2

InChI Key

WDWZKDSIKMGTOR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N)OCC#N)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of substituted anilines derived from the evidence:

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Substituents
4-Chloro-3-methoxyaniline 13726-14-2 C₇H₈ClNO 157.60 -OCH₃ (position 3), -Cl (position 4)
3-Chloro-4-(trifluoromethoxy)aniline 64628-73-5 C₇H₅ClF₃NO 235.57 -OCF₃ (position 4), -Cl (position 3)
4-(3-Chlorophenyl)aniline 5748-36-7 C₁₂H₁₀ClN 203.67 Biphenyl with -Cl at 3' position

Key Observations :

  • Electron Effects : The methoxy group (-OCH₃) is electron-donating, enhancing ring electrophilicity, whereas trifluoromethoxy (-OCF₃) is strongly electron-withdrawing, reducing reactivity in electrophilic substitutions .
  • Steric and Solubility Impact: The trifluoromethoxy group increases hydrophobicity and thermal stability compared to methoxy, making it favorable for agrochemical applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.